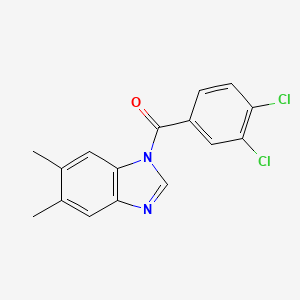
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is used for the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR modulator works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells.
Wirkmechanismus
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator works by targeting the this compound protein, which is responsible for regulating the movement of salt and water in and out of cells. The compound binds to the this compound protein and helps to restore its function, which improves the movement of salt and water in and out of cells. This, in turn, helps to reduce the thick, sticky mucus that builds up in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound modulator has been shown to have several biochemical and physiological effects. The compound improves the function of the this compound protein, which helps to reduce the thick, sticky mucus that builds up in the lungs of cystic fibrosis patients. This, in turn, improves lung function, reduces pulmonary exacerbations, and improves quality of life in cystic fibrosis patients.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator has several advantages for lab experiments. The compound is relatively easy to synthesize, and its effects on the this compound protein can be easily measured using various biochemical and physiological assays. However, this compound modulator also has some limitations for lab experiments. The compound is highly specific to the this compound protein, which limits its potential use in other diseases. In addition, the compound has limited solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator research. One direction is to explore the potential therapeutic effects of this compound modulator in other diseases such as COPD and bronchiectasis. Another direction is to develop new this compound modulators with improved solubility and specificity. Finally, there is a need to conduct more clinical trials to further evaluate the safety and efficacy of this compound modulator in cystic fibrosis patients.
Synthesemethoden
The synthesis method of 3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator involves several steps, including the reaction of 2-chloro-6-fluoroaniline with 5-chloro-2-methylaniline in the presence of a base to form the intermediate product. Then, the intermediate product is reacted with acryloyl chloride in the presence of a base to form the final product, this compound modulator. The yield of the final product is around 60-70%.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)acrylamide modulator has been extensively studied in scientific research, especially in the field of cystic fibrosis. The compound has been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in cystic fibrosis patients. In addition, this compound modulator has been shown to have potential therapeutic effects in other diseases such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(5-chloro-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO/c1-10-5-6-11(17)9-15(10)20-16(21)8-7-12-13(18)3-2-4-14(12)19/h2-9H,1H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGILVNBTYMEDU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)
![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)



![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)

